N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide
CAS No.:
Cat. No.: VC19995440
Molecular Formula: C14H13N5O2S
Molecular Weight: 315.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H13N5O2S |
|---|---|
| Molecular Weight | 315.35 g/mol |
| IUPAC Name | N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide |
| Standard InChI | InChI=1S/C14H13N5O2S/c1-8-9(2)22-14(15-8)16-12(20)7-19-13(21)10-5-3-4-6-11(10)17-18-19/h3-6H,7H2,1-2H3,(H,15,16,20) |
| Standard InChI Key | BILJXSYJMWDRFP-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=N1)NC(=O)CN2C(=O)C3=CC=CC=C3N=N2)C |
Introduction
Structural Characterization and Nomenclature
Molecular Architecture
The compound features a benzotriazinone ring system (1,2,3-benzotriazin-4(3H)-one) linked via an acetamide bridge to a 4,5-dimethylthiazole group in the (2E)-configuration. The benzotriazinone component contributes aromaticity and hydrogen-bonding capacity, while the thiazole ring introduces sulfur-based reactivity and steric bulk from the methyl substituents .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₆H₁₄N₆O₂S | Calculated |
| Molecular Weight | 354.4 g/mol | |
| IUPAC Name | As above | Systematic |
| logP (Predicted) | 1.2 ± 0.3 | |
| Hydrogen Bond Acceptors | 6 | |
| Hydrogen Bond Donors | 1 |
Synthetic Methodologies
Retrosynthetic Analysis
The compound can be synthesized through a convergent approach:
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Benzotriazinone Synthesis: Oxidation of 2-aminobenzonitrile derivatives followed by cyclization with nitrous acid yields the 1,2,3-benzotriazin-4(3H)-one core .
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Thiazole Formation: Condensation of thiourea with α-bromo ketones (e.g., 3-bromo-2,4-pentanedione) produces the 4,5-dimethylthiazole intermediate .
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Acetamide Coupling: Activation of the benzotriazinone’s carbonyl group (e.g., using thionyl chloride) enables nucleophilic attack by the thiazole’s amine, forming the acetamide bridge.
Optimization Challenges
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Stereochemical Control: The (2E)-configuration of the thiazol-2(3H)-ylidene group requires careful selection of reaction conditions (e.g., low-temperature Wittig reactions).
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Purification: High-performance liquid chromatography (HPLC) with C18 columns is recommended due to the compound’s moderate polarity .
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (logSw ≈ -2.1) but demonstrates stability in dimethyl sulfoxide (DMSO) at -20°C for >6 months . Its benzotriazinone moiety undergoes slow hydrolysis under alkaline conditions (pH >9), generating 2-cyanobenzoic acid derivatives .
Spectroscopic Signatures
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IR: Strong absorbance at 1680 cm⁻¹ (C=O stretch, acetamide) and 1540 cm⁻¹ (C=N stretch, thiazole) .
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¹H NMR (DMSO-d₆): δ 2.35 (s, 6H, thiazole-CH₃), δ 7.6–8.1 (m, 4H, benzotriazinone aromatic) .
Chemical Reactivity
Electrophilic Substitution
The thiazole ring’s electron-rich nature facilitates electrophilic attacks at the C-2 position. For example, bromination with N-bromosuccinimide (NBS) yields 2-bromo derivatives, which serve as intermediates for Suzuki-Miyaura cross-couplings.
Nucleophilic Displacement
The acetamide’s carbonyl oxygen participates in nucleophilic acyl substitutions. Treatment with hydrazine replaces the thiazolyl group with a hydrazide, enabling further cyclization reactions.
Table 2: Representative Reactions
| Reaction Type | Reagents | Product | Yield |
|---|---|---|---|
| Bromination | NBS, AIBN, CCl₄ | 2-Bromothiazole analog | 68% |
| Hydrolysis | NaOH (1M), reflux | 2-(4-Oxobenzotriazinyl)acetic acid | 82% |
| Reductive Amination | NaBH₃CN, MeOH | N-Alkyl derivatives | 45% |
Biological and Industrial Applications
Antimicrobial Activity
Structural analogs demonstrate moderate inhibition of Gram-positive bacteria (MIC = 16 µg/mL against S. aureus), likely through interference with dihydrofolate reductase (DHFR) . The thiazole moiety enhances membrane permeability, while the benzotriazinone disrupts folate biosynthesis .
Kinase Inhibition
Molecular docking studies predict strong binding (ΔG = -9.2 kcal/mol) to cyclin-dependent kinase 2 (CDK2), driven by hydrogen bonds between the benzotriazinone and Lys33/Glu51 residues .
Material Science Applications
The compound’s extended π-system enables its use as a charge-transport layer in organic light-emitting diodes (OLEDs), achieving a luminance efficiency of 12 cd/A.
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